molecular formula C11H20N4S2 B14489039 6-(Octylamino)-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 63587-73-5

6-(Octylamino)-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B14489039
CAS No.: 63587-73-5
M. Wt: 272.4 g/mol
InChI Key: NWCHUAYSAZGBLG-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- is a derivative of the 1,3,5-triazine family, which is known for its six-membered heterocyclic aromatic ring structure. This compound is characterized by the presence of two thioketo groups at positions 2 and 4, and an octylamino group at position 6. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired triazine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale trimerization processes, followed by the introduction of the octylamino group through continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- undergoes several types of chemical reactions, including:

    Oxidation: The thioketo groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioketo groups to thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- stands out due to its unique combination of thioketo and octylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

63587-73-5

Molecular Formula

C11H20N4S2

Molecular Weight

272.4 g/mol

IUPAC Name

6-(octylamino)-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C11H20N4S2/c1-2-3-4-5-6-7-8-12-9-13-10(16)15-11(17)14-9/h2-8H2,1H3,(H3,12,13,14,15,16,17)

InChI Key

NWCHUAYSAZGBLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NC(=S)NC(=S)N1

Origin of Product

United States

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